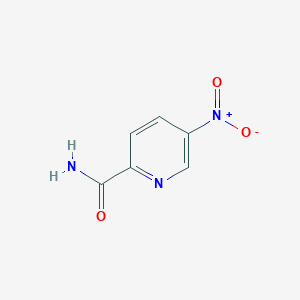

5-Nitropicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-2-1-4(3-8-5)9(11)12/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLGOTZFQGEALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334764 | |

| Record name | 5-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-34-5 | |

| Record name | 5-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Mechanism of 5-Nitropicolinamide: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanisms of action of 5-Nitropicolinamide, a compound of interest within the scientific community. While direct research on this compound is limited, this document synthesizes findings from structurally related picolinamide and nitro-aromatic compounds to provide a comprehensive overview of its plausible biological activities. This guide is intended for researchers, scientists, and drug development professionals.

Potential as an Antibacterial Agent, particularly against Clostridioides difficile

Recent studies have highlighted the potent and selective antibacterial activity of picolinamide derivatives against the anaerobic, spore-forming bacterium Clostridioides difficile, a leading cause of antibiotic-associated diarrhea. The mechanism of action for some of these derivatives has been identified as the inhibition of cell wall biosynthesis.

One study on a picolinamide derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate, demonstrated potent activity against 101 strains of C. difficile with MIC50 and MIC90 values of 0.12 and 0.25 µg/mL, respectively[1][2]. Macromolecular biosynthesis assays and scanning electron microscopy confirmed that this compound targets cell wall synthesis[1][2]. Furthermore, nitro-containing thiopeptide and 5-nitroimidazole derivatives have also shown promise as agents against C. difficile[3][4]. The presence of a nitro group in this compound suggests it may share a similar mechanism of action.

Quantitative Data on Related Picolinamide Antibacterials:

| Compound | Target Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate | Clostridioides difficile | 0.12 | 0.25 | [1][2] |

Experimental Protocols:

Macromolecular Biosynthesis Assay:

This assay is crucial for determining the specific cellular pathway targeted by an antibacterial compound. The protocol typically involves the following steps:

-

Bacterial Culture: Grow C. difficile to the mid-logarithmic phase.

-

Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.

-

Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the tubes. Include positive and negative controls.

-

Incubation: Incubate the tubes for a defined period to allow for precursor incorporation.

-

Precipitation: Stop the reactions and precipitate the macromolecules using an acid (e.g., trichloroacetic acid).

-

Scintillation Counting: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the level of radioactivity in the treated samples to the controls to determine which biosynthetic pathway is inhibited.

Visualizing the Potential Antibacterial Workflow:

Potential as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. PARP inhibitors are a class of anticancer drugs that have shown efficacy in treating tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[5][6]. The core mechanism involves trapping PARP proteins on damaged DNA, leading to the formation of toxic protein-DNA complexes that disrupt DNA replication and cause cell death[7].

Picolinamide itself has been identified as a strong inhibitor of poly (ADP-ribose) synthetase[2]. This suggests that this compound, as a derivative, may also possess PARP inhibitory activity.

Signaling Pathway of PARP Inhibition:

Potential as a Cholinesterase Inhibitor

Cholinesterase inhibitors are compounds that block the normal breakdown of the neurotransmitter acetylcholine. These inhibitors are used in the treatment of various conditions, including Alzheimer's disease and myasthenia gravis[8][9]. Some picolinamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The proposed mechanism for some of these derivatives involves a mixed-type inhibition, where the compound binds to both the catalytic and peripheral anionic sites of the enzyme. This binding induces a conformational change that reduces the enzyme's flexibility and catalytic efficiency.

Quantitative Data on a Related Picolinamide Derivative:

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Compound 7a (a picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 | Mixed-type | Not explicitly stated in provided text |

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Nitric oxide (NO) is a crucial signaling molecule produced by nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)[10][11]. Overproduction of NO by iNOS is associated with inflammatory conditions. Therefore, selective iNOS inhibitors are of therapeutic interest[10][12].

The presence of a nitro group in this compound suggests a potential interaction with the nitric oxide pathway. Some nitro-containing compounds have been investigated as inhibitors of nitric oxide production and iNOS activity. For instance, certain 5-nitropyrimidine-2,4-dione analogues have been shown to inhibit nitric oxide production and iNOS activity with IC50 values in the micromolar range.

Experimental Protocols:

Griess Assay for Nitric Oxide Production:

This colorimetric assay is commonly used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Color Development: Allow the color to develop. The reagent reacts with nitrite to form a purple azo compound.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, the analysis of structurally similar compounds provides a strong foundation for future research. The potential for this molecule to act as an antibacterial agent, a PARP inhibitor, a cholinesterase inhibitor, or a nitric oxide synthase inhibitor warrants further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for elucidating the precise biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Disubstituted 5-Nitroimidazoles Potent against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An update on PARP inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NIH Study Uncovers New Mechanism of Action for Class of Chemotherapy Drugs | Technology Networks [technologynetworks.com]

- 8. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 11. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 12. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 5-Nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Nitropicolinamide, a nitro-substituted pyridine derivative of interest in medicinal chemistry. The document details its synthetic pathways, including experimental protocols and quantitative data, and explores its historical context and biological significance.

Introduction

This compound, with the chemical formula C₆H₅N₃O₃, is a member of the nitropyridine class of compounds. Nitropyridines are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, making them valuable scaffolds in drug discovery and development. This guide focuses on the synthesis and history of the 5-nitro substituted picolinamide, providing a foundational resource for researchers in the field.

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process commencing with the synthesis of the precursor, 2-methyl-5-nitropyridine. This is followed by the oxidation of the methyl group to a carboxylic acid, and subsequent amidation to yield the final product.

Synthesis of 2-Methyl-5-nitropyridine

A common method for the synthesis of 2-methyl-5-nitropyridine is from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.

Experimental Protocol:

-

To a solution of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), add cold aqueous 20% sulfuric acid (120 mL).

-

Heat the mixture to 100°C for 2 hours.

-

After cooling, add the reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10.

-

Extract the product with dichloromethane (4x).

-

Combine the organic phases and dry over sodium sulfate.

-

Concentrate the filtrate to yield 2-methyl-5-nitropyridine as a brown solid.[1]

Quantitative Data:

| Starting Material | Product | Yield |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 2-methyl-5-nitropyridine | 83% |

Oxidation of 2-Methyl-5-nitropyridine to 5-Nitropicolinic Acid

Amidation of 5-Nitropicolinic Acid to this compound

The final step is the conversion of 5-nitropicolinic acid to this compound. General methods for the amidation of picolinic acids are applicable here. One common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. Alternatively, peptide coupling reagents can be employed. A specific, high-yield protocol for this transformation on 5-nitropicolinic acid is yet to be detailed in the available literature.

Discovery and History

The historical details surrounding the initial discovery and first synthesis of this compound are not well-documented in the currently available scientific literature and patent databases. Further archival research may be necessary to uncover the original researchers and the context of its first preparation.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of nitropyridine derivatives has been the subject of significant investigation in medicinal chemistry.

Nitro-containing compounds are known to possess a range of biological activities. Their mechanism of action is often attributed to the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

The general biological potential of nitropyridines suggests that this compound could be a candidate for screening in various therapeutic areas, particularly as an antimicrobial or anticancer agent. However, dedicated studies are required to determine its specific biological targets, efficacy, and mechanism of action. There is currently no specific information available regarding any signaling pathways that this compound may modulate or any detailed experimental workflows of its biological assessment.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a functionalized pyridine precursor. The key transformations are the formation of the picoline scaffold, oxidation of the methyl group, and finally, amidation.

Conclusion

This compound is a synthetically accessible nitropyridine derivative. While a plausible synthetic route has been outlined, further research is needed to establish detailed and optimized protocols for the oxidation and amidation steps to provide a complete quantitative picture of the synthesis. The historical origins of this compound remain an area for further investigation. Based on the known biological activities of related nitropyridines, this compound warrants further investigation to elucidate its potential therapeutic applications and specific mechanism of action. This guide serves as a foundational document to stimulate and support future research in this area.

References

In-Depth Technical Guide on the Biological Activity of Nicotinamide Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals.

Notice: An extensive search of scientific literature revealed a significant lack of specific data on the biological activity of 5-Nitropicolinamide derivatives. Therefore, this guide focuses on the closely related and extensively studied class of compounds: Nicotinamide derivatives . Nicotinamide, or vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, playing a crucial role in cellular metabolism and signaling. Its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. This guide provides a detailed exploration of their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity of Nicotinamide Derivatives

Nicotinamide derivatives have shown significant promise as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1]

A series of novel nicotinic acid-based compounds were designed and synthesized as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2] One of the most active compounds, 5c , demonstrated potent cytotoxic activity against HCT-15 and PC-3 cancer cell lines, even surpassing the efficacy of the established drug doxorubicin in these lines.[2] Furthermore, it exhibited a higher cytotoxic potential and selectivity against the HCT-15 cell panel when compared to sorafenib.[2] Mechanistic studies revealed that compound 5c reduces the total and phosphorylated levels of VEGFR-2 and induces apoptosis, as indicated by a 4.3-fold increase in caspase-3 levels.[2]

Another study focused on nicotinamide derivatives as potential inhibitors of the DNA demethylase ALKBH2, which is often overexpressed in cancers like glioblastoma.[3] The derivative AH2-15c was identified as a potent and selective ALKBH2 inhibitor with an IC50 value of 0.031 µM.[3] Its counterpart, AH2-14c , demonstrated the ability to increase DNA N3-methylcytosine modifications in glioblastoma cells and exhibited significant anti-viability, anti-proliferation, and anti-migration activities.[3]

Some nicotinamide derivatives have also been synthesized as sugar conjugates and evaluated for their anticancer activity against the NCI 60 cell line panel, although they displayed weak activity.[4]

Table 1: Anticancer Activity of Selected Nicotinamide Derivatives

| Compound | Cancer Cell Line | Activity | Value | Reference |

| 5c | HCT-15 | Cytotoxicity | More potent than Doxorubicin and Sorafenib | [2] |

| 5c | PC-3 | Cytotoxicity | More potent than Doxorubicin | [2] |

| AH2-15c | - | ALKBH2 Inhibition | IC50 = 0.031 µM | [3] |

| AH2-14c | Glioblastoma U87 | Anti-proliferative, Anti-migratory | - | [3] |

Experimental Protocols: Anticancer Activity Assessment

In Vitro Cytotoxicity Assay (Example based on NCI-60 screen):

-

Cell Culture: Human cancer cell lines from the NCI-60 panel are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 to 40,000 cells per well.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of the nicotinamide derivatives.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay: The Sulforhodamine B (SRB) assay is typically used. Cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is read on a plate reader to determine cell viability.

VEGFR-2 Inhibition Assay:

-

Enzyme and Substrate: Recombinant human VEGFR-2 and a suitable substrate (e.g., a synthetic peptide) are used.

-

Assay Buffer: The assay is performed in a buffer containing ATP and necessary cofactors.

-

Inhibition: The enzyme is incubated with various concentrations of the test compounds.

-

Kinase Activity Measurement: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay.

Signaling Pathway Visualization

Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis by nicotinamide derivative 5c.

Antimicrobial and Antifungal Activity of Nicotinamide Derivatives

Nicotinamide and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[5][6][7][8] Their mode of action can involve various mechanisms, including the disruption of the microbial cell cycle and cell wall integrity.[7][9]

A study on newly synthesized nicotinamides (NC 1-7) revealed their efficacy against a panel of bacteria and fungi.[5] Compound NC 3 was particularly effective against Gram-negative bacteria like P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM, while NC 5 showed the most potent activity against Gram-positive bacteria at 0.03 mM.[5]

Nicotinamide itself has been shown to possess direct antimicrobial properties, causing cell cycle arrest in microbes.[9] At concentrations of ≥6%, it exhibits bactericidal and fungicidal effects.[9]

Furthermore, a series of 37 nicotinamide derivatives were synthesized and screened for their antifungal activity against Candida albicans.[7] Compound 16g emerged as the most active, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL and no significant cytotoxicity.[7] This compound was also effective against several fluconazole-resistant C. albicans strains and other fungal species.[7] Its mechanism of action is believed to involve the disruption of the fungal cell wall.[7]

Table 2: Antimicrobial and Antifungal Activity of Selected Nicotinamide Derivatives

| Compound | Microorganism | Activity | Value | Reference |

| NC 3 | P. aeruginosa, K. pneumoniae | Inhibition | 0.016 mM | [5] |

| NC 5 | Gram-positive bacteria | Inhibition | 0.03 mM | [5] |

| Nicotinamide | Bacteria and Fungi | Bactericidal/Fungicidal | ≥6% | [9] |

| 16g | Candida albicans SC5314 | MIC | 0.25 µg/mL | [7] |

| 16g | Fluconazole-resistant C. albicans | MIC | 0.125–1 µg/mL | [7] |

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method (for MIC determination):

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e-g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Subculturing: Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto agar plates.

-

Incubation: The plates are incubated under appropriate conditions.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Experimental Workflow Visualization

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Enzyme Inhibitory Activity of Nicotinamide Derivatives

The structural versatility of nicotinamide derivatives has led to their development as inhibitors of various enzymes.

Six novel nicotinamide derivatives were synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors.[10] Compound 4b showed a potent SDH enzymatic inhibition with an IC50 of 3.18 µM, which is comparable to the commercial fungicide boscalid.[10]

Nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, are also targets for inhibition. Nicotinaldehyde has been identified as a potent competitive inhibitor of these enzymes, with Ki values ranging from the low µM to the low nM range.[11]

Furthermore, nicotinamide itself has been shown to inhibit the enzymatic activity of various fungi that cause skin infections, suggesting a mechanism to reduce their pathogenicity.[12]

Table 3: Enzyme Inhibitory Activity of Selected Nicotinamide Derivatives

| Compound | Enzyme | Activity | Value | Reference |

| 4b | Succinate Dehydrogenase (SDH) | IC50 | 3.18 µM | [10] |

| Nicotinaldehyde | Nicotinamidases | Ki | 11 nM - 1.4 µM | [11] |

| Nicotinamide | Fungal enzymes (e.g., esterase, lipase) | Inhibition | - | [12] |

Experimental Protocols: Enzyme Inhibition Assays

Succinate Dehydrogenase (SDH) Inhibition Assay:

-

Enzyme Source: Mitochondria are isolated from a suitable source (e.g., rat liver or a specific fungus).

-

Substrate: Succinate is used as the substrate.

-

Inhibitor: The enzyme is pre-incubated with various concentrations of the test compounds.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Activity Measurement: The enzyme activity is determined by monitoring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) spectrophotometrically.

Nicotinamidase Inhibition Assay (Coupled Assay):

-

Coupling Enzyme: Bovine glutamate dehydrogenase (GDH) is used.

-

Reaction Mixture: The reaction mixture contains α-ketoglutarate, NAD(P)H, GDH, and various concentrations of nicotinamide and the inhibitor.

-

Activity Measurement: The production of ammonia by nicotinamidase is coupled to the consumption of NAD(P)H by GDH, which is monitored by the decrease in absorbance at 340 nm or by fluorescence.[11]

Logical Relationship Visualization

References

- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medwin Publishers | Synthesis and Anticancer Evaluation of Novel Nicotinamide Derivatives Containing Sugars [medwinpublishers.com]

- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [ouci.dntb.gov.ua]

- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 11. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of nicotinamide on enzymatic activity of selected fungal strains causing skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 5-Nitropicolinamide

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . Where specific experimental data is not publicly available, this guide furnishes detailed experimental protocols for their determination, adhering to standard laboratory practices.

Core Physicochemical Data

The known are summarized in the table below. These parameters are fundamental for applications in drug discovery and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₃ | [1][2][3] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| CAS Number | 59290-34-5 | [1][2][3] |

| Melting Point | 246-247 °C | [1] |

| Boiling Point | 397.8 °C at 760 mmHg | [1] |

| Density | 1.476 g/cm³ | [1] |

| Flash Point | 194.4 °C | [1] |

| Appearance | Expected to be a colorless or pale yellow solid, typical for simple amides. | [4][5] |

| Solubility | Data not available. A qualitative and quantitative protocol is provided below. | |

| pKa | Data not available. A protocol for determination is provided below. | |

| logP (Octanol/Water Partition Coefficient) | Data not available. A protocol for determination is provided below. |

Structural and Property Relationships

The chemical structure of this compound, with its amide group, pyridine ring, and electron-withdrawing nitro group, dictates its physicochemical behavior. The relationships between these structural features and expected properties are key to understanding its potential applications.

Experimental Protocols

The following section provides detailed methodologies for the experimental determination of key .

Melting Point Determination

This protocol describes the determination of the melting point range using the capillary method with a melting point apparatus.[1][4][6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not powdered)

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[4][7]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the block rapidly and note the approximate melting temperature.

-

Allow the apparatus to cool significantly below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Heat the block again, but at a slow and steady rate (1-2 °C per minute) as the temperature approaches the expected melting point.[1]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely liquefied (T2).

-

The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-1.0 °C).[6]

Solubility Determination (Qualitative)

This protocol provides a method for assessing the solubility of this compound in various solvents.[8][9][10]

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer

-

This compound sample

-

Solvents: Deionized water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

-

Spatula and analytical balance

Procedure:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

If the solid dissolves completely, the compound is classified as "soluble" in that solvent at ~10 mg/mL.

-

If undissolved solid remains, the compound is "sparingly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.

-

Repeat the procedure for each solvent.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the compound with a strong acid or base. Given the pyridine nitrogen, titration with a strong acid is appropriate.

Apparatus and Materials:

-

Calibrated pH meter with an electrode

-

Automatic burette or 10 mL burette

-

Beaker (50 mL) and magnetic stirrer

-

This compound sample

-

Solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize before recording the total volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be determined from the graph or by calculating the first derivative of the curve.

logP Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (logP).[2][3][11]

Apparatus and Materials:

-

n-Octanol (reagent grade)

-

Deionized water or phosphate buffer (pH 7.4)

-

Separatory funnels or screw-cap centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC for concentration analysis

-

This compound sample

Procedure:

-

Pre-saturation: Shake equal volumes of n-octanol and the aqueous phase (water or buffer) together for 24 hours to ensure mutual saturation. Separate the two phases.[11][12]

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a centrifuge tube. The volume ratio can be adjusted depending on the expected lipophilicity.[12]

-

Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.[11]

-

Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax).

-

Calculation:

-

Calculate the partition coefficient, P: P = [organic] / [aqueous]

-

Calculate logP: logP = log10(P)

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like this compound.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. chemhaven.org [chemhaven.org]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Nitropicolinamide Analogues

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive, publicly available crystal structure analysis specifically for 5-Nitropicolinamide could not be retrieved. This guide presents a detailed crystal structure analysis of a closely related analogue, N-(4-methoxyphenyl)picolinamide, to provide a representative framework for the experimental protocols and data presentation relevant to this class of compounds. The methodologies and data interpretation are directly applicable to the analysis of this compound should its crystal structure become available.

Introduction

Picolinamide and its derivatives are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and potential as ligands in coordination chemistry. The introduction of a nitro group, as in this compound, can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and solid-state properties. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

This technical guide outlines the methodologies for the determination and analysis of the crystal structure of picolinamide derivatives, using N-(4-methoxyphenyl)picolinamide as a detailed case study. The principles and techniques described herein are standard for the crystallographic analysis of small organic molecules like this compound.

Experimental Protocols

Synthesis and Crystallization

The synthesis of picolinamide derivatives typically involves the coupling of a picolinic acid derivative with an appropriate amine. For the analogue N-(4-methoxyphenyl)picolinamide, the synthesis is achieved by reacting picolinic acid with 4-methoxyaniline.

Synthesis of N-(4-methoxyphenyl)picolinamide:

-

Activation of Carboxylic Acid: Picolinic acid is treated with a coupling agent, such as thionyl chloride or a carbodiimide, to form a more reactive species (e.g., an acyl chloride or an activated ester).

-

Amide Bond Formation: The activated picolinic acid is then reacted with 4-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct and drive the reaction to completion.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired picolinamide derivative.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For N-(4-methoxyphenyl)picolinamide, a solution in a solvent like ethanol or ethyl acetate is prepared.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffractometer collects a series of diffraction patterns at various crystal orientations.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation: Crystal Structure of N-(4-methoxyphenyl)picolinamide

The following tables summarize the crystallographic data and key geometrical parameters for the analogue N-(4-methoxyphenyl)picolinamide.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₃H₁₂N₂O₂ |

| Formula weight | 228.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.123(2) Å, α = 90° |

| b = 5.891(1) Å, β = 98.45(3)° | |

| c = 18.945(4) Å, γ = 90° | |

| Volume | 1118.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.355 Mg/m³ |

| Absorption coefficient | 0.094 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.59 to 27.50° |

| Reflections collected | 8934 |

| Independent reflections | 2552 [R(int) = 0.031] |

| Completeness to theta = 27.50° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2552 / 0 / 156 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.121 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.21 and -0.23 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N(1)-C(5) | 1.338(2) |

| N(1)-C(1) | 1.341(2) |

| N(2)-C(6) | 1.345(2) |

| N(2)-C(7) | 1.418(2) |

| O(1)-C(6) | 1.233(2) |

| O(2)-C(10) | 1.365(2) |

| O(2)-C(13) | 1.421(3) |

| C(5)-C(6) | 1.509(2) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(5)-N(1)-C(1) | 117.8(1) |

| C(6)-N(2)-C(7) | 128.9(1) |

| C(10)-O(2)-C(13) | 117.9(1) |

| N(1)-C(5)-C(6) | 116.9(1) |

| O(1)-C(6)-N(2) | 123.1(1) |

| O(1)-C(6)-C(5) | 119.8(1) |

| N(2)-C(6)-C(5) | 117.1(1) |

Visualization of Key Processes and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular structure of this compound.

Caption: Experimental workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Conclusion

The crystal structure analysis of picolinamide derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. While the specific crystallographic data for this compound is not currently available in public databases, the methodologies and data presented for the analogous compound, N-(4-methoxyphenyl)picolinamide, serve as a robust template for such an analysis. The detailed experimental protocols and structured data presentation outlined in this guide are intended to support researchers in the fields of crystallography, medicinal chemistry, and drug development in their investigation of this important class of molecules. The determination of the this compound crystal structure will be a critical step in fully understanding its physicochemical properties and biological activity.

The Therapeutic Potential of 5-Nitropicolinamide: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Scaffold for Novel Therapeutics

Introduction

5-Nitropicolinamide is a synthetically accessible aromatic amide that has emerged as a molecule of interest in medicinal chemistry. Its rigid pyridine core, substituted with a reactive nitro group and an amide moiety, provides a versatile scaffold for the development of novel therapeutic agents. While research directly on this compound is nascent, studies on its closely related derivatives, particularly 5-nitropicolinic acid, have unveiled promising anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Therapeutic Areas: Anticancer and Anti-inflammatory Activity

The primary therapeutic potential of the this compound scaffold has been identified in the fields of oncology and inflammation. Research has demonstrated that metal complexes incorporating the 5-nitropicolinic acid ligand, a direct derivative of this compound, exhibit significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory activity.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for metal complexes derived from 5-nitropicolinic acid. It is important to note that while these data are for metal complexes, they provide a strong rationale for the therapeutic potential of the core this compound scaffold.

| Compound (Metal Complex) | Cell Line | Cancer Type | IC50 (µg/mL)[1] |

| Complex 2 (Cd) | B16-F10 | Melanoma | 26.94 |

| Complex 4 (Co) | B16-F10 | Melanoma | 45.10 |

| Complex 2 (Cd) | HT29 | Colon Cancer | > 200 |

| Complex 4 (Co) | HT29 | Colon Cancer | > 200 |

| Complex 2 (Cd) | HepG2 | Liver Cancer | > 200 |

| Complex 4 (Co) | HepG2 | Liver Cancer | > 200 |

Table 1: Anticancer Activity of 5-Nitropicolinic Acid-Based Metal Complexes

| Compound (Metal Complex) | Cell Line | Assay | IC50 (µg/mL)[1] |

| Complex 2 (Cd) | RAW 264.7 | Nitric Oxide Inhibition | 5.38 |

| Complex 3 (Cu) | RAW 264.7 | Nitric Oxide Inhibition | 24.10 |

| Complex 6 (Zn) | RAW 264.7 | Nitric Oxide Inhibition | 17.63 |

Table 2: Anti-inflammatory Activity of 5-Nitropicolinic Acid-Based Metal Complexes

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the anticancer and anti-inflammatory activities of compounds derived from the this compound scaffold.

Synthesis of 5-Nitropicolinic Acid from this compound

A common method for the synthesis of 5-nitropicolinic acid from this compound involves hydrolysis of the amide group under acidic or basic conditions. A typical laboratory-scale protocol is as follows:

-

Reaction Setup: this compound is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heating: The reaction mixture is heated under reflux for a specified period to drive the hydrolysis reaction to completion.

-

Neutralization and Precipitation: After cooling, the solution is neutralized with a base (if acidified) or an acid (if basified) to the isoelectric point of 5-nitropicolinic acid, causing it to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][3]

-

Cell Seeding: Cancer cell lines (e.g., B16-F10, HT29, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).[2]

-

MTT Addition: After the incubation period, MTT solution is added to each well.[3]

-

Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The Griess assay is commonly used to measure nitrite, a stable and quantifiable breakdown product of NO.[4][5]

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.[5]

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS (an inflammatory agent) to induce NO production.[5]

-

Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.[5]

-

Griess Reagent Addition: An aliquot of the cell culture supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[5]

-

Absorbance Measurement: In the presence of nitrite, a pink to reddish-purple azo dye is formed, and the absorbance is measured using a microplate reader at a wavelength of around 540 nm.[5]

-

Data Analysis: The amount of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The IC50 value for NO inhibition is then calculated.

Signaling Pathways and Mechanisms of Action (Hypothesized)

While the precise mechanisms of action for this compound and its derivatives are still under investigation, the observed anticancer and anti-inflammatory activities suggest potential interactions with key signaling pathways.

Potential Anticancer Mechanisms

The nitroaromatic structure of this compound is a common feature in various bioactive molecules. Potential anticancer mechanisms could involve:

-

Induction of Oxidative Stress: The nitro group can be enzymatically reduced to generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells.

-

DNA Intercalation or Damage: The planar aromatic ring system may allow for intercalation into DNA, disrupting replication and transcription processes.

-

Enzyme Inhibition: Picolinamide derivatives have been shown to inhibit various enzymes, and it is plausible that this compound derivatives could target enzymes crucial for cancer cell survival and proliferation.

Caption: Hypothesized anticancer signaling pathways for this compound derivatives.

Potential Anti-inflammatory Mechanisms

The inhibition of nitric oxide production in macrophages is a key indicator of anti-inflammatory activity. This suggests that this compound derivatives may interfere with the NF-κB signaling pathway, which is a central regulator of inflammation.

-

Inhibition of NF-κB Activation: By inhibiting the activation of NF-κB, the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) would be suppressed.

-

Direct Enzyme Inhibition: It is also possible that these compounds directly inhibit the activity of iNOS or other pro-inflammatory enzymes.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound derivatives for their therapeutic potential.

Caption: General experimental workflow for evaluating this compound derivatives.

Conclusion and Future Directions

The available evidence, primarily from studies on its 5-nitropicolinic acid derivative, strongly suggests that the this compound scaffold holds significant therapeutic potential, particularly in the development of novel anticancer and anti-inflammatory agents. The presence of the nitro group and the picolinamide core provides a rich chemical space for the generation of diverse compound libraries.

Future research should focus on the synthesis and biological evaluation of a broader range of organic derivatives of this compound to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be critical for the rational design of more potent and selective drug candidates. Further preclinical development, including in vivo efficacy and toxicity studies of promising lead compounds, is warranted to translate the therapeutic potential of this versatile scaffold into clinical applications.

References

- 1. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 3.3. Cell Viability Assays [bio-protocol.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of 5-Nitropicolinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinamide is a small molecule of interest in pharmacological research, belonging to the picolinamide class of compounds. Its chemical structure, featuring a nitro group on the pyridine ring, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its potential anti-inflammatory properties. Due to the limited number of published studies specifically investigating this compound, this guide also details relevant experimental protocols and signaling pathways that can be utilized for its further in vitro characterization.

Quantitative In Vitro Data

To date, peer-reviewed literature specifically detailing the in vitro activities of this compound is sparse. However, one study investigating the anti-inflammatory properties of related compounds provides a key data point for "5-npic," which is understood to be this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |

| This compound (5-npic) | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition | 28.6 ± 1.2 |

This result suggests that this compound has moderate inhibitory activity on nitric oxide production in a macrophage cell line, indicating potential anti-inflammatory effects. Further studies are required to expand upon this initial finding and to evaluate its activity in other in vitro models.

Detailed Experimental Protocols

For researchers aiming to investigate the in vitro effects of this compound, the following detailed protocols for relevant assays are provided.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is crucial for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound in complete DMEM. After incubation, remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO, if used to dissolve the compound).

-

LPS Stimulation: To induce NO production, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

-

Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

In Vitro Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent protein denaturation, which is implicated in the inflammatory process.

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound (or test compound)

-

Diclofenac sodium (as a positive control)

-

Water bath

-

UV-Vis Spectrophotometer

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a 1% w/v solution of BSA in PBS.

-

Prepare various concentrations of this compound and the positive control (Diclofenac sodium) in PBS.

-

-

Assay Procedure:

-

In separate tubes, mix 0.5 mL of the test compound or positive control at different concentrations with 0.5 mL of the 1% BSA solution.

-

For the control, mix 0.5 mL of PBS with 0.5 mL of the 1% BSA solution.

-

-

Incubation and Heating:

-

Incubate all tubes at 37°C for 20 minutes.

-

Heat the tubes in a water bath at 70°C for 5 minutes to induce protein denaturation.

-

-

Cooling and Measurement:

-

Cool the tubes to room temperature.

-

Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer. Use PBS as the blank.

-

-

Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentrations.

Signaling Pathways and Visualizations

The inhibitory effect of this compound on nitric oxide production suggests its potential interaction with the inducible nitric oxide synthase (iNOS) signaling pathway. This pathway is a key component of the inflammatory response in macrophages.

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4) on the cell surface, initiating a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including the gene for iNOS. The iNOS enzyme, in turn, catalyzes the production of large amounts of nitric oxide (NO) from L-arginine. While NO is an important signaling molecule, its overproduction during inflammation can lead to tissue damage.

Caption: LPS-induced iNOS signaling pathway in macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for its anti-inflammatory properties.

Caption: General workflow for in vitro anti-inflammatory evaluation.

Conclusion and Future Directions

The available in vitro data, although limited, suggests that this compound possesses anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in macrophages. This technical guide provides a foundation for further investigation by detailing robust experimental protocols and outlining the key signaling pathways that are likely involved in its mechanism of action.

Future in vitro research on this compound should focus on:

-

Expanding the Pharmacological Profile: Evaluating its effects on a broader range of inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., cyclooxygenases).

-

Investigating the Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB pathway.

-

Assessing Anti-proliferative and Cytotoxic Effects: Determining its activity against various cancer cell lines to explore its potential as an anti-cancer agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

By employing the methodologies and considering the pathways outlined in this guide, the scientific community can build a more comprehensive understanding of the in vitro pharmacology of this compound and its potential for therapeutic development.

understanding the reactivity of the nitro group in 5-Nitropicolinamide

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in this compound, a key heterocyclic compound. The presence of the nitro group, a potent electron-withdrawing moiety, in conjunction with the pyridine ring's nitrogen atom and the carboxamide group, imparts a unique electronic character to the molecule. This profoundly influences its reactivity, making it a versatile precursor in organic synthesis and a significant scaffold in medicinal chemistry. This document details the primary transformations involving the nitro group, including nucleophilic aromatic substitution and reduction, supported by experimental data and protocols.

Core Reactivity Principles

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group (-NO₂) through both inductive and resonance effects.[1] This effect, combined with the inherent electron deficiency of the pyridine ring, significantly activates the aromatic nucleus towards specific chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to it.[2] This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3]

-

Reduction: The nitro group is readily reduced to an amino group (-NH₂), providing a gateway to a wide array of further functionalizations. This transformation is a cornerstone in the synthesis of bioactive molecules and complex heterocyclic systems.[4][5][6]

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself does not have a leaving group for a direct SNAr reaction, its precursors, such as 2-chloro-5-nitropyridine, are highly reactive towards nucleophiles. The nitro group at the 5-position is para to the chlorine atom at the 2-position, providing maximal activation for substitution. This pathway is extensively used to introduce various functionalities that are retained during the subsequent formation of the picolinamide.

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group. The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate.[3]

Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridine Scaffolds

| Starting Material | Nucleophile | Reagent/Conditions | Product Type | Application/Reference |

| 2-Chloro-5-nitropyridine | Hydroxyl compounds | Base (e.g., K₂CO₃) | Pyridyloxy derivatives | Synthesis of insecticides[4] |

| 2-Chloro-3-nitropyridine | Piperazine | Base, N-alkylation | Nitropyridylpiperazine derivatives | Urease inhibitors[4] |

| 2-Chloro-3,5-dinitropyridines | Thioamides | - | 6-Nitrothiazolo[5,4-b]pyridines | MALT1 inhibitors[4] |

| Chloroquine derivative | 3-R-2-chloro-5-nitropyridine | K₂CO₃, MeCN, reflux | Nitropyridyl-chloroquine hybrids | Antimalarial agents[4] |

Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 5-Aminopicolinamide is one of its most valuable transformations. This reaction opens up numerous possibilities for subsequent derivatization, such as diazotization, acylation, and alkylation of the newly formed amino group. A variety of methods can be employed to achieve this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.[5][7]

Common reduction strategies include:

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[7] Raney Nickel is particularly useful when trying to avoid the dehalogenation of aryl halides.[7]

-

Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) are robust and widely used.[7] Tin(II) chloride (SnCl₂) offers a milder alternative that is tolerant of many other functional groups.[7][8]

-

Transfer Hydrogenation: Using a hydrogen source like hydrazine (N₂H₄) or ammonium formate with a catalyst (e.g., Pd/C) can be an effective and practical alternative to using hydrogen gas.[8]

-

Other Reagents: Sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used, sometimes offering selectivity if multiple nitro groups are present.[7]

Table 2: Common Reagents and Conditions for Aromatic Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks |

| H₂, Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction | Can reduce other functional groups (alkenes, alkynes), may cause dehalogenation |

| H₂, Raney Nickel | H₂ gas, solvent (e.g., MeOH) | Reduces nitro groups effectively, less prone to dehalogenating aryl chlorides/bromides[7] | Pyrophoric, requires careful handling |

| Fe, HCl/AcOH | Refluxing acidic solution | Inexpensive, widely applicable | Requires stoichiometric metal, acidic workup |

| SnCl₂·2H₂O | Solvent (e.g., EtOH, EtOAc) | Mild conditions, good functional group tolerance[7] | Tin waste can be problematic to remove[8] |

| Zn, AcOH/NH₄Cl | Acidic or neutral conditions | Mild reducing agent[7][8] | Requires stoichiometric metal |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/alcoholic solvent | Mild, useful for sensitive substrates | Can be slow, may require excess reagent |

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound using Tin(II) Chloride

This protocol describes a common laboratory-scale method for the reduction of the nitro group to an amine.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diatomaceous earth (Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9 to neutralize the acid and precipitate tin salts.

-

Dilute the mixture with ethyl acetate and filter it through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Aminopicolinamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of the nitro group using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the 5-Aminopicolinamide product.

Visualizing Reactivity and Synthesis

The following diagrams illustrate the key transformations and synthetic logic related to this compound.

Caption: Logical flow of the nitro group's influence on reactivity.

Caption: Workflow for reduction and subsequent derivatization.

Biological Context and Applications

Nitropyridine derivatives exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[4] The nitro group itself can be crucial for activity. In some cases, the intercellular reduction of a nitro group to a nitro anion radical is a key step in the mechanism of action, as seen with drugs like metronidazole.[9] This bio-reduction, catalyzed by nitroreductase enzymes, can generate reactive nitrogen species that are toxic to target cells, such as anaerobic bacteria or cancer cells in hypoxic environments.[10]

Therefore, this compound serves not only as a synthetic intermediate but also as a potential pharmacophore. The ability to readily convert the nitro group to an amino group allows for the creation of libraries of related compounds, facilitating structure-activity relationship (SAR) studies essential for drug discovery.[11] The resulting 5-aminopicolinamide derivatives can be explored for a variety of therapeutic targets.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Nitropicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Nitropicolinamide, a key intermediate in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational prediction tools to provide a reference for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.98 | d | 1H | H-6 |

| ~8.65 | dd | 1H | H-4 |

| ~8.25 | d | 1H | H-3 |

| ~7.9 (broad) | s | 1H | Amide NH |

| ~7.6 (broad) | s | 1H | Amide NH |

Prediction Source: NMRDB.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165.5 | C=O |

| ~152.0 | C-2 |

| ~148.8 | C-6 |

| ~141.2 | C-5 |

| ~132.1 | C-4 |

| ~122.8 | C-3 |

Prediction Source: NMRDB.org

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium | N-H stretch (amide) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1580 | Strong | N-H bend (Amide II) and C=C stretch (ring) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1100 | Medium | C-N stretch |

Prediction based on typical functional group absorption regions.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

| 167 | [M]⁺ | Molecular ion |

| 151 | [M-NH₂]⁺ | Loss of the amide group |

| 121 | [M-NO₂]⁺ | Loss of the nitro group |

| 105 | [C₅H₃N₂O]⁺ | Fragmentation of the pyridine ring |

| 77 | [C₅H₃N]⁺ | Further fragmentation of the pyridine ring |

Prediction based on common fragmentation patterns for aromatic amides and nitro compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.